N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(difluoromethoxy)benzamide
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Overview
Description
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(difluoromethoxy)benzamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a benzothiophene core, a cyano group, and a difluoromethoxy-substituted benzamide moiety, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(difluoromethoxy)benzamide typically involves multiple steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-mercaptobenzoic acid derivative, under acidic or basic conditions.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent, such as sodium cyanide or potassium cyanide, under controlled conditions.
Attachment of the Difluoromethoxybenzamide Moiety: The final step involves coupling the benzothiophene intermediate with a difluoromethoxy-substituted benzoyl chloride in the presence of a base, such as triethylamine, to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiophene core, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the cyano group, converting it to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the fluorine atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, catalytic hydrogenation, under anhydrous conditions.
Substitution: Amines, thiols, under mild heating or in the presence of a catalyst.
Major Products
Oxidation: Oxidized derivatives of the benzothiophene core.
Reduction: Amino derivatives from the reduction of the cyano group.
Substitution: Substituted benzamides with various nucleophiles replacing the difluoromethoxy group.
Scientific Research Applications
Chemistry
In chemistry, N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(difluoromethoxy)benzamide can be used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in organic synthesis and materials science.
Biology
In biological research, this compound may serve as a probe or ligand in studies involving benzothiophene derivatives. Its structural features could be exploited in the design of bioactive molecules, potentially leading to the discovery of new drugs or biochemical tools.
Medicine
In medicine, the compound’s potential pharmacological properties could be explored. Benzothiophene derivatives are known for their activity in various therapeutic areas, including anti-inflammatory, anticancer, and antimicrobial applications. Research into this compound could reveal new medicinal uses.
Industry
Industrially, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(difluoromethoxy)benzamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The cyano group and benzothiophene core could facilitate binding to active sites, while the difluoromethoxy group might enhance membrane permeability or metabolic stability.
Comparison with Similar Compounds
Similar Compounds
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide: Lacks the difluoromethoxy group, which may affect its reactivity and biological activity.
N-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(difluoromethoxy)benzamide: Lacks the cyano group, potentially altering its chemical and pharmacological properties.
N-(3-cyano-1-benzothiophen-2-yl)-2-(difluoromethoxy)benzamide: Lacks the tetrahydro moiety, which could influence its stability and reactivity.
Uniqueness
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(difluoromethoxy)benzamide is unique due to the combination of its functional groups. The presence of both the cyano and difluoromethoxy groups, along with the tetrahydrobenzothiophene core, provides a distinctive set of chemical properties that can be leveraged in various applications.
Properties
Molecular Formula |
C17H14F2N2O2S |
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Molecular Weight |
348.4 g/mol |
IUPAC Name |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(difluoromethoxy)benzamide |
InChI |
InChI=1S/C17H14F2N2O2S/c18-17(19)23-13-7-3-1-6-11(13)15(22)21-16-12(9-20)10-5-2-4-8-14(10)24-16/h1,3,6-7,17H,2,4-5,8H2,(H,21,22) |
InChI Key |
PMNBUBPJEMDFKL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=CC=C3OC(F)F)C#N |
Origin of Product |
United States |
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